molecular formula C31H36N2O6 B303679 Diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303679
M. Wt: 532.6 g/mol
InChI Key: IBLWYJCGARZWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DAPQ and has shown promise in various fields of research.

Mechanism of Action

The mechanism of action of DAPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DAPQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. DAPQ has also been shown to bind to certain receptors in the body, including the sigma-1 receptor.
Biochemical and Physiological Effects:
DAPQ has been shown to have various biochemical and physiological effects in the body. In animal studies, DAPQ has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. DAPQ has also been shown to have antioxidant properties and has been shown to decrease the levels of reactive oxygen species in the body.

Advantages and Limitations for Lab Experiments

One advantage of using DAPQ in lab experiments is its potential as a scaffold molecule for the development of new drugs. DAPQ has a unique structure that allows for the attachment of various functional groups, which could be used to modify its activity or selectivity. One limitation of using DAPQ in lab experiments is its limited solubility in water, which could make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of DAPQ. One potential direction is the development of new drugs based on the structure of DAPQ. Another potential direction is the study of DAPQ's effects on other neurotransmitters and receptors in the body. Additionally, the potential neuroprotective and chemotherapeutic effects of DAPQ could be further explored in animal and human studies.

Synthesis Methods

The synthesis of DAPQ involves several steps, including the reaction of 4-(dimethylamino)benzaldehyde with 2-methoxybenzaldehyde in the presence of a base to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl acetoacetate and diethyl oxalate to form the final product, DAPQ.

Scientific Research Applications

DAPQ has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, DAPQ has been shown to have potential as a neuroprotective agent and has been studied for its ability to protect neurons from damage caused by oxidative stress. In cancer research, DAPQ has been studied for its potential as a chemotherapeutic agent and has been shown to inhibit the growth of cancer cells. In drug discovery, DAPQ has been studied for its potential as a scaffold molecule for the development of new drugs.

properties

Product Name

Diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C31H36N2O6

Molecular Weight

532.6 g/mol

IUPAC Name

diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H36N2O6/c1-7-38-30(35)25-18(3)32-23-17-22(21-11-9-10-12-24(21)37-6)27(31(36)39-8-2)29(34)28(23)26(25)19-13-15-20(16-14-19)33(4)5/h9-16,22,26-27,32H,7-8,17H2,1-6H3

InChI Key

IBLWYJCGARZWJW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4OC

Origin of Product

United States

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